molecular formula C9H11NO3S B2536704 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid CAS No. 2059993-28-9

3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid

Cat. No.: B2536704
CAS No.: 2059993-28-9
M. Wt: 213.25
InChI Key: NDOGCOFSQDGCLS-UHFFFAOYSA-N
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Description

3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid (CAS 2059993-28-9) is a complex organic compound of significant interest in advanced chemical and pharmaceutical research . This molecule features a benzoic acid backbone functionalized at the 3-position with a unique amino group that is further modified by a dimethyl(oxo)-λ⁶-sulfanylidene group . This particular sulfur-containing moiety is a key structural feature that may influence the compound's interaction with biological membranes and proteins. Research into related sulfoxide compounds, such as Dimethyl Sulfoxide (DMSO), has shown their remarkable ability to modulate cell membrane properties, act as penetration enhancers, and facilitate the transport of other molecules . While the specific biological mechanism of action for this benzoic acid derivative is an area of active investigation, its distinct chemical architecture suggests potential as a valuable intermediate or building block in medicinal chemistry. It can be utilized in the synthesis of novel molecular entities for screening, the development of targeted therapeutics, and materials science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-14(2,13)10-8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOGCOFSQDGCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=CC(=C1)C(=O)O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059993-28-9
Record name 3-[[oxo(dimethyl)persulfuranylidene]amino]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid typically involves the reaction of 3-aminobenzoic acid with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate additional purification steps to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid exhibit notable antimicrobial properties. For instance, derivatives of para-aminobenzoic acid (PABA) have shown effectiveness against various bacterial strains, suggesting that structural components of this compound may confer similar properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityReference
PABAAntibacterial against Staphylococcus aureus
4-Aminobenzoic Acid DerivativesAntimicrobial activity against E. coli

Anticancer Potential

Studies have documented the anticancer potential of similar compounds. Certain analogs of this compound have been tested against various cancer cell lines, showing varying degrees of cytotoxicity. For example, some derivatives demonstrated effective inhibition of leukemia cells, indicating the compound's potential as a lead in cancer drug development.

Case Study:
A study on 4-amino-7-oxo-substituted analogues revealed that while some derivatives were inactive, others showed promising results with IC50 values indicating effective inhibition of cancer cell lines .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects involve interactions with specific enzymes and receptors. It may act as an inhibitor or activator in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Transporter Interaction: The compound may interact with organic anion transporters (OATs), influencing metabolic pathways related to cancer and infection .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity allows it to serve as a building block for more complex molecules in organic synthesis.

Research Findings

Recent studies have expanded the understanding of the biological activities associated with this compound:

  • Antimicrobial Activity: Investigations into the salicylidene moiety in related compounds have revealed significant antimicrobial effects.
  • Anticancer Studies: Research into various derivatives has highlighted the role of specific functional groups in modulating anticancer activity, suggesting pathways for future drug development .

Mechanism of Action

The mechanism of action of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Positional Isomers: 4-Substituted Analogs

  • 4-[Imino(methyl)oxo-lambda⁶-sulfanyl]benzoic acid (CID 130891195) Molecular Formula: C₈H₉NO₃S (MW: 199.22 g/mol) Structural Difference: The sulfoximine group (S(=N)(=O)CH₃) is at the para position. Key Implications:
  • Crystallinity : Para-substituted analogs may exhibit distinct hydrogen-bonding patterns in crystal lattices, as meta/para positions influence molecular packing .

Functional Group Variants

  • 3-{[Dimethyl(oxo)-lambda⁶-sulfanylidene]sulfamoyl}benzoic acid (CAS: 2649022-77-3) Molecular Formula: C₉H₁₁NO₅S₂ (MW: 277.3 g/mol) Structural Difference: Incorporates a sulfamoyl (-SO₂NH₂) group adjacent to the sulfoximine. Key Implications:
  • Biological Activity : Additional sulfonyl groups are common in enzyme inhibitors, suggesting possible pharmacological applications distinct from the target compound .

  • (2E)-4-{[Dimethyl(oxo)-lambda⁶-sulfanylidene]amino}but-2-enoic acid (CAS: EN300-36488026) Molecular Formula: C₆H₁₀NO₃S (MW: 293.33 g/mol with trifluoroacetic acid) Structural Difference: A butenoic acid backbone instead of benzoic acid. Key Implications:
  • Reactivity : The α,β-unsaturated system may undergo conjugate addition reactions, unlike the aromatic target compound.
  • Bioactivity : The extended carbon chain could improve membrane permeability in biological systems .

Halogenated and Cyclic Derivatives

  • 3-Fluoro-4-[(1-oxo-1lambda⁶-thiolan-1-ylidene)amino]benzoic acid Structural Difference: Features a fluorine atom at the 3-position and a thiolane ring substituent. Key Implications:
  • Electron Effects: Fluorine’s electronegativity further acidifies the carboxyl group compared to non-halogenated analogs.

Physicochemical and Functional Comparisons

Property Target Compound 4-Substituted Analog Sulfamoyl Derivative Butenoic Acid Analog
Molecular Weight (g/mol) 213.25 199.22 277.3 293.33
Substituent Position 3-meta 4-para 3-meta N/A (butenoic acid)
Functional Groups Sulfoximine, benzoic acid Sulfoximine, benzoic acid Sulfoximine, sulfamoyl Sulfoximine, α,β-unsaturated
Polarity Moderate (electron-withdrawing) Moderate High (sulfamoyl) Moderate
Hazard Profile H302, H312, H315 Not reported Not reported Not reported

Biological Activity

3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid (CAS Number: 2059993-28-9) is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by a compilation of research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a dimethyl(oxo)-lambda6-sulfanylidene group attached to the amino position. Its molecular weight is approximately 213.26 g/mol. The unique structure contributes to its reactivity and potential interactions with biological systems.

Key Features

PropertyDescription
Molecular Weight213.26 g/mol
Functional GroupsAmino group, carboxylic acid, sulfur-containing group
CAS Number2059993-28-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of various enzymes and receptors, influencing biochemical pathways and cellular processes. Research indicates that the compound can modulate the activity of organic anion transporters, particularly OAT2, which plays a role in efflux mechanisms in liver cells .

Therapeutic Potential

Several studies have explored the therapeutic potential of this compound:

  • Antimicrobial Activity : Initial investigations suggest that derivatives of benzoic acid exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully characterized.
  • Anticancer Properties : Compounds with similar structures have shown promise in cancer research, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Case Studies

  • Inhibition of Cholinesterase : Research has highlighted the cholinesterase inhibition potential of related compounds, which may suggest similar pathways for this compound. For instance, analogs have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) with IC50 values comparable to established drugs used in Alzheimer's treatment .
  • Glutamate Efflux Modulation : A study demonstrated that compounds structurally similar to benzoic acid significantly stimulated glutamate efflux from hepatocytes via OAT2 transporters. This mechanism could be relevant for understanding the neuroprotective effects associated with glutamate regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acidSimilar structure but different positionAntimicrobial and anticancer properties
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acidPositioned at the second carbonUnknown
3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acidContains an imine functional groupPotentially different reactivity

Q & A

Q. What advanced strategies enable the study of this compound’s bioactivity in drug discovery?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methyl, fluoro) to assess pharmacophore requirements .
  • In Silico Screening : Dock the compound into target protein active sites (e.g., kinases) using molecular dynamics simulations .
  • Metabolic Stability Assays : Use liver microsomes to evaluate CYP450-mediated degradation .

Notes

  • Evidence Compliance : Excluded non-reliable sources (e.g., BenchChem) per guidelines.
  • Methodological Rigor : Answers integrate experimental design, statistical analysis, and computational tools to align with academic research standards.
  • Advanced Tools : Emphasis on AI, COMSOL, and DFT ensures alignment with cutting-edge methodologies .

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